molecular formula C58H84F3N19O15S2 B1231382 Aaphg-tfa CAS No. 111317-75-0

Aaphg-tfa

Cat. No.: B1231382
CAS No.: 111317-75-0
M. Wt: 1408.5 g/mol
InChI Key: FNVVQNCLFABNRW-USEXEYBZSA-N
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Description

Aaphg-tfa, also known as 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate, is a compound of interest in various scientific fields due to its unique chemical properties. It is a derivative of phenylalanine, an essential amino acid, and is often used in research related to biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the trifluoroacetate group. One common method includes:

    Protection of the amino group: This can be achieved using a protecting group such as tert-butyloxycarbonyl (Boc).

    Protection of the hydroxyl group: This is often done using a silyl protecting group like tert-butyldimethylsilyl (TBDMS).

    Introduction of the trifluoroacetate group: This step involves the reaction of the protected intermediate with trifluoroacetic anhydride under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways and cellular functions. The trifluoroacetate group can also enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, essential for protein synthesis.

    Tyrosine: A hydroxylated derivative of phenylalanine, involved in neurotransmitter synthesis.

    Trifluoroacetic acid: A common reagent in organic synthesis, known for its strong acidity and volatility.

Uniqueness

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate is unique due to the presence of both the amino acid backbone and the trifluoroacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H83N19O13S2.C2HF3O2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32;3-2(4,5)1(6)7/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68);(H,6,7)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVVQNCLFABNRW-USEXEYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84F3N19O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103412-42-6 (Parent)
Record name B 3824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111317-75-0
Record name B 3824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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